(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzyl chloride and 3-methoxy-4-(2-methylpropoxy)benzaldehyde. These intermediates undergo a series of reactions, including nucleophilic substitution and condensation reactions, to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
Uniqueness
(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific structural features and potential biological activities. Its thiazolo[3,2-b][1,2,4]triazine core distinguishes it from other similar compounds, providing unique properties and applications.
Properties
Molecular Formula |
C24H22FN3O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-14(2)13-32-19-9-6-16(11-20(19)31-3)12-21-23(30)28-24(33-21)26-22(29)18(27-28)10-15-4-7-17(25)8-5-15/h4-9,11-12,14H,10,13H2,1-3H3/b21-12- |
InChI Key |
CSAFXSSLYQQANT-MTJSOVHGSA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Origin of Product |
United States |
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